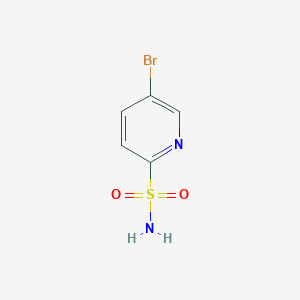
5-Bromopyridine-2-sulfonamide
Vue d'ensemble
Description
5-Bromopyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a sulfonamide group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Applications De Recherche Scientifique
Synthèse organique
5-Bromopyridine-2-sulfonamide: est un intermédiaire polyvalent en synthèse organique. Il est particulièrement utile dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont cruciales pour la formation de liaisons carbone-carbone dans la synthèse de molécules organiques complexes . Ce composé peut servir de substrat pour diverses réactions organométalliques, permettant la construction de composés pharmacologiquement actifs et de matériaux aux propriétés électroniques uniques.
Chimie médicinale
En chimie médicinale, This compound sert de brique de base pour la synthèse d'un large éventail de molécules bioactives. Il est essentiel dans le développement de nouveaux médicaments, en particulier ceux ciblant le système nerveux central et le cancer . Son atome de brome peut être stratégiquement remplacé ou utilisé dans une fonctionnalisation supplémentaire pour créer des molécules aux activités biologiques souhaitées.
Science des matériaux
Ce composé trouve des applications en science des matériaux, en particulier dans le développement de matériaux optiques non linéaires. Ces matériaux sont essentiels pour les dispositifs optoélectroniques, tels que les lasers et les commutateurs optiques . L'atome de brome dans this compound peut être utilisé pour introduire d'autres groupes fonctionnels qui améliorent les propriétés optiques du matériau.
Science de l'environnement
This compound: est également étudié pour son impact environnemental, en particulier dans le contexte de sa persistance et de sa dégradation dans les écosystèmes . Les recherches dans ce domaine se concentrent sur la compréhension de son comportement dans l'eau et le sol, l'évaluation de son potentiel en tant que polluant environnemental et le développement de méthodes pour son élimination ou sa dégradation.
Biochimie
En biochimie, This compound est utilisé dans l'étude des mécanismes enzymatiques et de l'inhibition . Il peut imiter certaines structures biochimiques, permettant aux chercheurs d'étudier la fonction des enzymes et de concevoir des inhibiteurs capables de réguler leur activité, ce qui est essentiel pour comprendre les voies pathologiques et développer des agents thérapeutiques.
Applications industrielles
Enfin, dans les applications industrielles, This compound est utilisé dans la synthèse de divers produits chimiques et comme intermédiaire dans la production de colorants, de pigments et d'autres matériaux . Sa réactivité et sa stabilité dans différentes conditions en font un composé précieux dans les procédés de fabrication chimique à grande échelle.
Mécanisme D'action
Target of Action
Sulfonamides, a class of compounds to which 5-bromopyridine-2-sulfonamide belongs, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, a crucial component for DNA synthesis in bacteria .
Biochemical Pathways
The inhibition of dihydropteroate synthase by this compound disrupts the synthesis of folic acid in bacteria . Folic acid is a vital cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, this compound effectively halts DNA replication in bacteria, preventing their growth and proliferation .
Pharmacokinetics
It is generally known that sulfonamides have high gastrointestinal absorption . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may readily cross biological membranes .
Result of Action
The inhibition of folic acid synthesis by this compound results in the cessation of bacterial growth and proliferation . This is due to the disruption of DNA synthesis, which is crucial for cell division and growth .
Action Environment
The action of this compound, like other sulfonamides, is influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s bioavailability and efficacy .
Analyse Biochimique
Biochemical Properties
5-Bromopyridine-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, it can affect the activity of cytochrome P450 enzymes, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on various biochemical processes within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution pattern is crucial for understanding the compound’s overall effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and subsequent biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyridine-2-sulfonamide typically involves the bromination of pyridine-2-sulfonamide. One common method is the reaction of pyridine-2-sulfonamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The
Propriétés
IUPAC Name |
5-bromopyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPDTZOKNNJLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19642-68-3 | |
| Record name | 5-bromopyridine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride](/img/structure/B1523866.png)
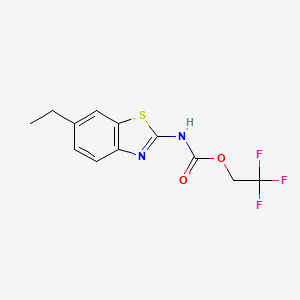
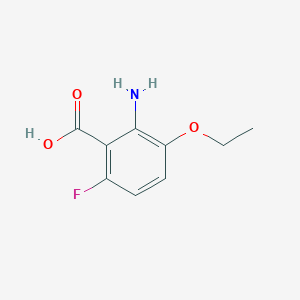
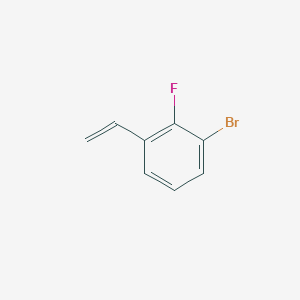

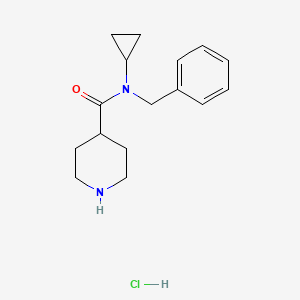
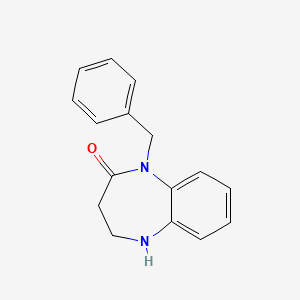
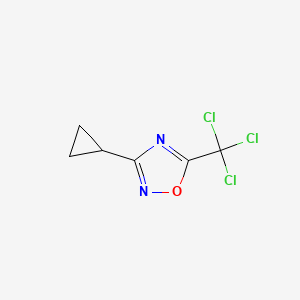
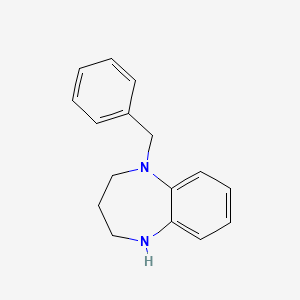
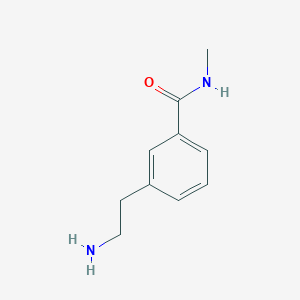
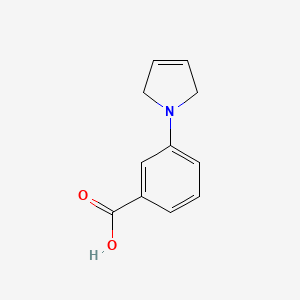

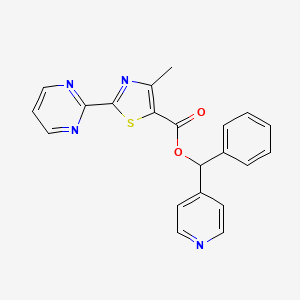
![[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1523888.png)
